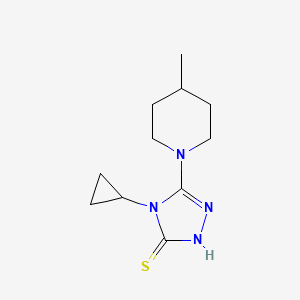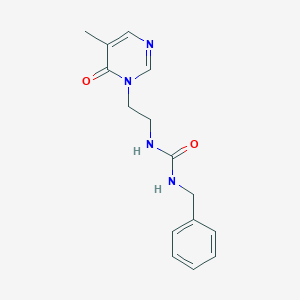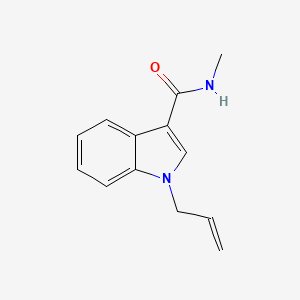
4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol, commonly referred to as CMPT, is a synthetic compound that has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. CMPT has been shown to have a variety of biochemical and physiological effects, including the ability to modulate various cellular processes and to act as an anti-inflammatory agent. In addition, CMPT has been investigated for its potential use as a drug in the treatment of various diseases.
Scientific Research Applications
CMPT has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. It has been found to modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction. CMPT has also been investigated for its potential use as an anti-inflammatory agent, as well as for its potential use as a drug in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of CMPT is not fully understood. However, it is believed that CMPT binds to certain proteins in the cell, which then modulate the activity of various cellular processes. In addition, CMPT has been found to interact with various enzymes, which can result in changes in the activity of the enzymes.
Biochemical and Physiological Effects
CMPT has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that CMPT can modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction. In addition, CMPT has been found to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties. CMPT has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The use of CMPT in laboratory experiments has several advantages. For example, CMPT is relatively easy to synthesize and has been found to be highly efficient and produce high yields. In addition, CMPT has been found to be stable and can be stored for long periods of time. However, there are also some limitations to the use of CMPT in laboratory experiments. For example, CMPT is a synthetic compound and is not found in nature, which can limit its use in certain experiments. In addition, CMPT is a relatively new compound and its exact mechanism of action is not fully understood, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the research of CMPT. For example, further research could be conducted to better understand the exact mechanism of action of CMPT and to identify new potential applications for CMPT. In addition, further research could be conducted to investigate the potential use of CMPT in the treatment of various diseases, as well as to investigate the potential use of CMPT as an anti-inflammatory agent. Finally, further research could be conducted to investigate the potential use of CMPT in the development of new drugs.
Synthesis Methods
CMPT can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-chloro-2-methylpiperidine with 4-methylthiosemicarbazide in an aqueous solution, followed by cyclization of the resulting product with acetic acid. This method has been found to be highly efficient and produces high yields of CMPT. Other methods of synthesis include the reaction of 4-chloro-2-methylpiperidine with 4-methylthiosemicarbazide in a basic medium, or the use of a palladium catalyst for the reaction of 4-chloro-2-methylpiperidine with 4-methylthiosemicarbazide in an aqueous solution.
properties
IUPAC Name |
4-cyclopropyl-3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-8-4-6-14(7-5-8)10-12-13-11(16)15(10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRSBHMBPMQTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=S)N2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)


![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)


![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)


